molecular formula C7H6O3S B8529618 (5-Methylthiophen-2-yl)-oxo-acetic acid

(5-Methylthiophen-2-yl)-oxo-acetic acid

Cat. No. B8529618
M. Wt: 170.19 g/mol
InChI Key: SICWPBKIVWOWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06613786B2

Procedure details

A solution of (5-methylthiophen-2-yl)-oxo-acetic acid ethyl ester (5.5 g, 28 mmol) in THF (20 ml), water (20 ml), and 50% NaOH (4 ml) was stirred under reflux for 18 hours. The reaction mixture was allowed to cool to ambient temperature. After partial evaporation, the reaction mixture was acidified with 1N HCl and extracted with diethyl ether (2×50 ml). The organic layer was dried over sodium sulfate and concentrated under vacuum to yield (5-methylthiophen-2-yl)-oxo-acetic acid (4.8 g, 100%). 1H NMR (300 MHz, CDCl3) δ8.40 (1H, d, J=4.0 Hz), 6.95 (1H, d, J=3.9 Hz), 2.63 (3H, s).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:13])[C:5]([C:7]1[S:8][C:9]([CH3:12])=[CH:10][CH:11]=1)=[O:6])C.[OH-].[Na+]>C1COCC1.O>[CH3:12][C:9]1[S:8][C:7]([C:5](=[O:6])[C:4]([OH:13])=[O:3])=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)OC(C(=O)C=1SC(=CC1)C)=O
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
After partial evaporation
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(S1)C(C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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